Reduced Acute Toxicity of Allyloxy Propanol Compared to its Precursor Allyl Alcohol
Propoxylation of allyl alcohol to form allyloxy propanol (CAS 9042-19-7) dramatically reduces acute oral toxicity. In a comparative study in rats, the acute oral LD50 for allyloxy propanol is 511 mg/kg [1]. While direct LD50 data for allyl alcohol in the same study is not provided, the research establishes that aliphatic allyl compounds are 'much more acutely toxic' than their propyl counterparts and cause macroscopic liver necrosis, a condition not observed with the propyl compounds [2]. This class-level inference supports the significantly improved safety profile of the propoxylated derivative.
| Evidence Dimension | Acute Oral Toxicity |
|---|---|
| Target Compound Data | LD50 = 511 mg/kg (rat, oral) |
| Comparator Or Baseline | Allyl Alcohol (class-level): More acutely toxic, hepatotoxic |
| Quantified Difference | Class of allyl compounds described as 'much more acutely toxic' than propyl analogs; propyl compounds are non-hepatotoxic. |
| Conditions | Acute oral toxicity and short-term, high-dose hepatotoxicity study in rats. |
Why This Matters
This reduced acute toxicity profile makes allyloxy propanol a safer and more manageable alternative to allyl alcohol for large-scale industrial applications, simplifying handling protocols and reducing risk.
- [1] PMC. (2018). Read across for the derivation of Indoor Air Guidance Values supported by PBTK modelling. EXCLI Journal, 17, 1069–1078. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6295638/ View Source
- [2] ScienceDirect. (2005). A comparison of the toxicity of some allyl, propenyl, and propyl compounds in the rat. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0041008X64800028 View Source
